5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine
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Overview
Description
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine is an organic compound with the molecular formula C10H11BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a cyclopentyloxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine typically involves halogenation and etherification reactions. One common method involves the halogenation of 2-chloropyridine to introduce the bromine atom at the 5-position. This is followed by the etherification of the resulting 5-bromo-3-chloropyridine with cyclopentanol to form the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and produce specific effects .
Comparison with Similar Compounds
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine can be compared with other halogenated pyridine derivatives, such as:
5-Bromo-2-chloropyridine: Similar in structure but lacks the cyclopentyloxy group.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Contains a dimethoxyphenyl group instead of the cyclopentyloxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyloxy group, which can influence its reactivity and applications .
Properties
IUPAC Name |
5-bromo-3-chloro-2-cyclopentyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-7-5-9(12)10(13-6-7)14-8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKXPZFEPXLMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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